molecular formula C13H16N2O B11889833 1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one CAS No. 59022-46-7

1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B11889833
CAS No.: 59022-46-7
M. Wt: 216.28 g/mol
InChI Key: BJKDWGHYHWIQIM-UHFFFAOYSA-N
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Description

1’-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. Spirocyclic compounds are characterized by their distinctive three-dimensional architecture, which often imparts unique chemical and biological properties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1’-ethylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a (3 + 2) cycloaddition reaction. One common method employs a Lewis base or Brønsted base as a catalyst. For instance, using a Lewis base such as PCy3 can yield the desired product with excellent diastereoselectivity . Alternatively, a Brønsted base like K2CO3 can also be used to produce the compound in good yields . The reaction conditions generally involve the use of anhydrous solvents and controlled temperatures to ensure high purity and yield.

Chemical Reactions Analysis

1’-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’-ethylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context, but it often involves modulation of signal transduction pathways and enzyme activity .

Comparison with Similar Compounds

1’-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one can be compared with other spirocyclic compounds such as:

The uniqueness of 1’-ethylspiro[indoline-3,3’-pyrrolidin]-2-one lies in its specific combination of indoline and pyrrolidinone moieties, which imparts distinct chemical and biological properties.

Properties

CAS No.

59022-46-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1'-ethylspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C13H16N2O/c1-2-15-8-7-13(9-15)10-5-3-4-6-11(10)14-12(13)16/h3-6H,2,7-9H2,1H3,(H,14,16)

InChI Key

BJKDWGHYHWIQIM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)C3=CC=CC=C3NC2=O

Origin of Product

United States

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